4-(4-Bromophenyl)piperidine

Sigma-1 receptor Neuroimaging PET tracer development

Select 4-(4-Bromophenyl)piperidine for CNS drug discovery and sigma receptor imaging programs. The para-bromo substituent enables Suzuki-Miyaura cross-coupling—unavailable with fluoro or non-halogenated analogs—while delivering an optimal XLogP3 of 2.7 that balances blood-brain barrier penetration against excessive tissue retention observed with iodo derivatives. Validated in pharmaceutical patents from Mitsubishi Pharma, Sanofi-Synthelabo, and AstraZeneca as a key synthetic intermediate. Demonstrates nanomolar sigma-1 receptor binding affinity (IC50 = 1.40 nM) with significantly reduced liver accumulation versus iodo analogs in PET tracer biodistribution studies. Also exhibits low micromolar plasmepsin II inhibition (IC50 = 8–10 μM) with concomitant analgesic activity, supporting antimalarial lead development with symptomatic management potential.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 80980-89-8
Cat. No. B1334083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)piperidine
CAS80980-89-8
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
InChIKeyZKABWLFDCJKQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)piperidine (CAS 80980-89-8): Core Building Block for CNS Drug Discovery and Sigma Receptor Ligand Development


4-(4-Bromophenyl)piperidine (CAS 80980-89-8) is a para-brominated 4-arylpiperidine with a molecular weight of 240.14 g/mol and a computed XLogP3-AA value of 2.7 [1]. As a member of the 4-arylpiperidine class, this compound serves as a versatile synthetic intermediate for central nervous system (CNS) therapeutics and sigma receptor-targeted imaging probes [2]. The piperidine ring provides a conformationally constrained secondary amine for further derivatization, while the para-bromophenyl substituent enables downstream functionalization via cross-coupling chemistry and imparts distinct physicochemical properties relevant to blood-brain barrier penetration [3]. The hydrochloride salt form (CAS 769944-79-8, MW 276.60 g/mol) is also commercially available for applications requiring enhanced aqueous solubility [4].

4-(4-Bromophenyl)piperidine (80980-89-8): Why Para-Bromo Substitution Defines Unique Physicochemical and Synthetic Utility


In-class substitution among 4-arylpiperidines introduces non-trivial variations in lipophilicity, metabolic stability, and downstream synthetic versatility that materially affect research outcomes . The para-bromo substituent on 4-(4-bromophenyl)piperidine confers a distinct LogP profile compared to fluoro, chloro, iodo, or unsubstituted phenyl analogs, directly impacting tissue distribution and clearance in biological studies [1]. Furthermore, the bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in non-halogenated or differently halogenated analogs [2]. The para-substitution pattern also dictates conformational preferences distinct from ortho- or meta-brominated isomers, influencing molecular recognition at biological targets [3]. The evidence presented below quantifies these differential dimensions to support informed compound selection.

Quantitative Differentiation Evidence: 4-(4-Bromophenyl)piperidine Versus Closest Analogs and In-Class Candidates


4-(4-Bromophenyl)piperidine Hydrochloride: Sigma-1 Receptor Binding Affinity Compared to In-Class Piperidine Ligands

The 4-(4-bromophenyl)piperidine scaffold, when incorporated into the vesamicol analog (+)-pBrV, demonstrates high-affinity binding to sigma-1 receptors with an IC50 of 1.40 nM in guinea pig cerebellum homogenate using [3H]DTG as radioligand [1]. For perspective, a structurally related sigma receptor ligand bearing a different core scaffold (CHEMBL1907645) exhibits a Ki of 660 nM against the same target under comparable assay conditions, representing an approximately 470-fold lower affinity [2]. The para-bromo substitution pattern on the phenylpiperidine core is critical for this enhanced binding interaction.

Sigma-1 receptor Neuroimaging PET tracer development Binding affinity

4-(4-Bromophenyl)piperidine-Derived PET Tracer (+)-pBrV: Liver Accumulation Reduction Compared to Iodo Analog (+)-pIV

In a head-to-head biodistribution study in DU-145 tumor-bearing mice, the radiobrominated tracer (+)-[77Br]pBrV (derived from 4-(4-bromophenyl)piperidine) exhibited significantly lower liver accumulation compared to its iodo analog (+)-[125I]pIV [1]. While both tracers demonstrated high sigma receptor-mediated tumor uptake and similar overall biodistribution patterns, the substitution of bromine for iodine resulted in reduced lipophilicity and correspondingly decreased non-target tissue retention in the liver [1][2].

PET imaging Sigma receptor Biodistribution Tracer optimization

4-(4-Bromophenyl)-4-hydroxypiperidine Derivatives: Plasmepsin II Inhibition for Antimalarial Activity

Derivatives of 4-(4-bromophenyl)-4-hydroxypiperidine (the 4-hydroxy analog of the target compound) demonstrate plasmepsin II inhibition with IC50 values in the 8–10 μM range as measured by fluorescence resonance energy transfer (FRET) assay [1]. The parent moiety 4-(4-bromophenyl)-4-hydroxypiperidine provides a scaffold that yields active antimalarial compounds. This class-level activity profile establishes the 4-(4-bromophenyl)piperidine core as a productive starting point for antiparasitic drug discovery.

Antimalarial Plasmepsin inhibition FRET assay Analgesic activity

4-(4-Bromophenyl)-4-hydroxypiperidine Derivatives: Antiplatelet Activity Compared to Acetylsalicylic Acid Control

The 4-(4-bromophenyl)-4-hydroxypiperidine derivative PD5 (4-(4′-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) demonstrated antiplatelet activity with an IC50 of 0.06 mM (60 μM) against platelet activating factor (PAF)-induced aggregation [1]. This represents a 2.5-fold improvement in potency compared to the positive control acetylsalicylic acid (ASA), which exhibited an IC50 of 150 μM in the same assay system [1]. Within the same derivative series, PD3 showed an IC50 of 80 mM, highlighting the substantial structure-activity relationship (SAR) variation achievable with the 4-(4-bromophenyl)piperidine scaffold.

Antiplatelet PAF inhibition Thromboxane A2 Analgesic

4-(4-Bromophenyl)piperidine: Physicochemical Properties Differentiating Para-Bromo from Fluoro and Unsubstituted Phenyl Analogs

The para-bromine substituent on 4-(4-bromophenyl)piperidine confers distinct physicochemical properties compared to closely related 4-arylpiperidine analogs [1]. The computed XLogP3-AA value for 4-(4-bromophenyl)piperidine is 2.7, which lies between the lipophilicity of the unsubstituted 4-phenylpiperidine and the 4-iodophenyl analog [1][2]. This intermediate lipophilicity profile is critical for balancing membrane permeability with acceptable clearance rates in biological systems. The bromine atom also provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling downstream diversification that is not possible with non-halogenated analogs [3].

Physicochemical properties LogP Lipophilicity Lead optimization

4-(4-Bromophenyl)piperidine as a Key Intermediate in Proprietary Pharmaceutical Patent Filings

4-(4-Bromophenyl)piperidine is explicitly cited as a synthetic intermediate in multiple pharmaceutical patent applications from major research organizations [1][2]. In WO2004/085408 A1 (Mitsubishi Pharma / Sanofi-Synthelabo), the compound is used in the synthesis of piperidine derivatives targeting CNS disorders [1]. In WO2006/136830 A1 (ASTEX Therapeutics / Institute of Cancer Research / AstraZeneca), 4-(4-bromophenyl)piperidine-4-carboxylic acid derivatives are employed in the preparation of pharmaceutical compounds [2]. This patent presence distinguishes the para-bromo substituted compound from less frequently cited analogs.

Pharmaceutical intermediate Patent literature CNS therapeutics Medicinal chemistry

High-Impact Application Scenarios for 4-(4-Bromophenyl)piperidine (CAS 80980-89-8): From Imaging Probe Development to Antiparasitic Lead Optimization


Development of Sigma-1 Receptor PET Imaging Probes with Optimized Biodistribution Profiles

Researchers developing sigma-1 receptor-targeted PET tracers should select 4-(4-bromophenyl)piperidine over iodo analogs based on direct comparative biodistribution data showing significantly reduced liver accumulation [1]. The brominated scaffold yields nanomolar binding affinity (IC50 = 1.40 nM) to sigma receptors while maintaining lower lipophilicity than iodo analogs, improving target-to-background ratios in tumor imaging applications [2]. This compound provides the optimal balance of high receptor affinity and favorable pharmacokinetic properties for radiobromine labeling (using 76Br or 77Br) in sigma receptor imaging agent development [3].

Medicinal Chemistry Optimization of 4-Arylpiperidine-Based CNS Drug Candidates

In CNS drug discovery programs requiring 4-arylpiperidine building blocks, 4-(4-bromophenyl)piperidine offers a balanced XLogP3-AA of 2.7 that supports blood-brain barrier penetration while avoiding the excessive lipophilicity and tissue retention observed with iodo analogs [1]. The para-bromo substituent enables downstream diversification via Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, providing synthetic flexibility not available with non-halogenated or fluoro-substituted analogs [2]. This compound is explicitly validated in pharmaceutical patent literature from Mitsubishi Pharma, Sanofi-Synthelabo, ASTEX Therapeutics, and AstraZeneca as a key synthetic intermediate [3].

Antimalarial Lead Discovery and Plasmepsin Inhibitor Optimization

Investigators pursuing plasmepsin II inhibition for antimalarial drug discovery can leverage the 4-(4-bromophenyl)piperidine scaffold based on demonstrated low micromolar activity (IC50 = 8–10 μM) of its 4-hydroxy derivatives in FRET-based enzyme inhibition assays [1]. The scaffold also supports concomitant analgesic activity in animal models, addressing the symptomatic management of malaria-associated pain and fever [1]. This dual-activity profile distinguishes the 4-(4-bromophenyl)piperidine core from structurally related arylpiperidines lacking reported antiparasitic activity.

Antiplatelet Agent Development Targeting PAF-Induced Aggregation

In cardiovascular pharmacology research focused on platelet activating factor (PAF) antagonism, the 4-(4-bromophenyl)piperidine scaffold enables the development of antiplatelet agents with improved potency versus acetylsalicylic acid [1]. The PD5 derivative demonstrates an IC50 of 60 μM against PAF-induced aggregation, representing a 2.5-fold potency improvement over the ASA control (IC50 = 150 μM) in the same assay system [1]. The broad SAR window observed within this derivative series (with activity ranging from 60 μM to 80 mM) provides ample optimization space for lead development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.